H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO2)-DL-Pro-NH2

Description

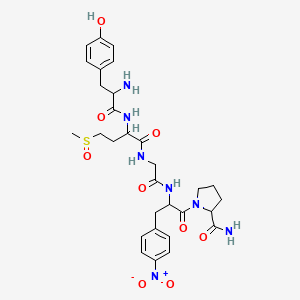

H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO₂)-DL-Pro-NH₂ is a synthetic pentapeptide featuring non-natural modifications:

- DL-amino acids: Racemic mixtures (Tyr, Met, Phe, Pro) that may alter conformational stability and receptor binding compared to L-forms.

- Methionine sulfoxide [Met(O)]: Oxidized methionine residue increases polarity and may reduce hydrophobicity.

- C-terminal amidation: Improves proteolytic resistance compared to free carboxylic acid termini.

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N7O9S/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNCHAAJGRIQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N7O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nifalatide involves the condensation of tert-butoxycarbonyltyrosine with methionylglycine methyl ester S-oxide, resulting in a protected tripeptide. This intermediate is then saponified to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Nifalatide undergoes various chemical reactions, including:

Oxidation: The methionine residue in Nifalatide can be oxidized to its sulfoxide form.

Reduction: The nitro group in the phenylalanine residue can be reduced to an amino group.

Substitution: The peptide bonds in Nifalatide can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Methionine sulfoxide derivative.

Reduction: Amino derivative of phenylalanine.

Substitution: Various substituted peptide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a model compound to study peptide synthesis and modifications.

Biology: Investigated for its role in modulating δ opioid receptors, which are involved in pain and mood regulation.

Industry: Could be used in the development of new pharmaceuticals targeting opioid receptors.

Mechanism of Action

Nifalatide exerts its effects by modulating δ opioid receptors. These receptors are part of the opioid receptor family, which also includes μ and κ receptors. Nifalatide acts as a partial agonist at δ opioid receptors, leading to changes in cellular signaling pathways that result in its therapeutic effects .

Comparison with Similar Compounds

Adamantane-Modified Peptides ()

Compounds like H-Tyr-Ada-Gly-Phe-Met-OH and H-Trp-Ada-Gly-Phe-Met-OH share a pentapeptide backbone but differ in key substitutions:

Key Insight: Adamantane-modified peptides prioritize membrane permeability via hydrophobic substitutions, whereas the target compound’s Met(O) and Phe(4-NO₂) may favor polar interactions or oxidative stability.

Hexapeptide H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ ()

This hexapeptide shares C-terminal amidation but diverges in sequence and charge profile:

Key Insight: The lysine residue in the hexapeptide may enable binding to negatively charged targets (e.g., DNA or acidic receptors), while the target’s Phe(4-NO₂) could prioritize aromatic or π-π interactions.

Modified Phenylalanine Derivatives ()

Compounds like H-Phe(4-NH₂)-OH and (S)-2-Amino-3-(3-aminophenyl)propanoic acid highlight the impact of Phe substituents:

Impact of DL-Amino Acids

- Racemic mixtures may disrupt α-helix or β-sheet formation, reducing affinity for chiral biological targets compared to L-configured peptides.

Methionine Sulfoxide vs. Adamantane

Phe(4-NO₂) vs. Other Modifications

- The nitro group’s electron-withdrawing nature contrasts with the electron-donating NH₂ group in Phe(4-NH₂), altering electronic complementarity in binding pockets .

Data Table: Comparative Overview

Biological Activity

H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO2)-DL-Pro-NH2 is a synthetic peptide that incorporates a variety of amino acids, each contributing to its unique biological properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurobiology and oncology. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, mechanism of action, and case studies demonstrating its efficacy.

Synthesis and Structure

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the precise addition of amino acids to form the desired peptide sequence. The structure features a methionine residue with an oxidized sulfur atom (Met(O)), and a para-nitrophenyl group on phenylalanine (Phe(4-NO2)), which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : The presence of tyrosine and phenylalanine suggests potential interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways. These amino acids are precursors for catecholamine synthesis, influencing mood and cognitive functions.

- Antioxidant Properties : Methionine plays a role in antioxidant defense mechanisms, potentially mitigating oxidative stress in cellular environments.

- Nitric Oxide Pathway : The nitro group on phenylalanine may enhance the compound's ability to modulate nitric oxide synthase activity, influencing vascular function and cellular signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on cell viability and proliferation:

- Cell Line Studies : Research conducted on various cancer cell lines revealed that this peptide can inhibit cell proliferation at specific concentrations. For example, a study showed a dose-dependent reduction in viability in human glioblastoma cells, suggesting potential use as an anti-cancer agent .

- Neuroprotective Effects : In neuronal cell cultures, the peptide displayed protective effects against oxidative stress-induced apoptosis, indicating its potential as a neuroprotective agent .

Case Studies

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Glioblastoma | 10 µM | 50% reduction in cell viability | |

| Neuronal Cells | 5 µM | Increased survival rate by 30% under oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered via various routes. Preliminary studies suggest that the compound has a half-life that allows for sustained biological activity without rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.